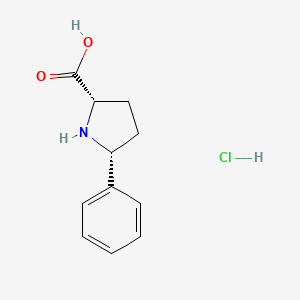
cis-5-Phenyl proline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Phenyl proline hydrochloride: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of a phenyl group attached to the fifth carbon of the proline ring, and it exists in the cis configuration. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Mechanism of Action
Target of Action
The primary target of cis-5-Phenyl proline hydrochloride is the Staphylococcus aureus sortase SrtA isoform . This enzyme plays a crucial role in the pathogenicity and virulence of Staphylococcus aureus, a gram-positive bacterium responsible for various infections .
Mode of Action
cis-5-Phenyl prolinates, which include this compound, inhibit Staphylococcus aureus sortase SrtA irreversibly . They achieve this by modifying the enzyme Cys184 . This modification disrupts the normal function of the enzyme, thereby inhibiting the bacterium’s ability to cause disease .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the surface proteins of Staphylococcus aureus . These surface proteins, which are substrates of sortases, are crucial for the bacterium’s adhesion to host cells and invasion of tissues . By inhibiting sortase SrtA, this compound disrupts these pathways, reducing the bacterium’s pathogenicity and virulence .
Result of Action
The result of this compound’s action is a reduction in the pathogenicity and virulence of Staphylococcus aureus . By inhibiting sortase SrtA, the compound prevents the bacterium from effectively adhering to host cells and invading tissues . This makes it a potential candidate for the development of antibacterials and antivirulence agents .
Biochemical Analysis
Biochemical Properties
cis-5-Phenyl Proline Hydrochloride interacts with the enzyme Cys184 of Staphylococcus aureus sortase SrtA . This interaction is irreversible and results in the modification of the enzyme . This property of this compound makes it a potential candidate for the development of antibacterials and antivirulence agents .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the sortase SrtA enzyme. By inhibiting this enzyme, this compound can potentially disrupt the display of microbial surface components recognizing adhesive matrix molecules (MSCRAMMs) on the bacterial surface . This could influence cell function by reducing the pathogenicity and virulence of Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of action of this compound involves the irreversible inhibition of the sortase SrtA enzyme. This is achieved through the modification of the enzyme Cys184 . This interaction disrupts the enzyme’s function, potentially leading to a reduction in the virulence of Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Phenyl proline hydrochloride typically involves the 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone and acrylonitrile . This reaction introduces electrophilic substituents at the fourth position of the pyrrolidine ring, leading to the formation of the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions: cis-5-Phenyl proline hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the proline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols, are used under controlled conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated proline derivatives.
Substitution: Various substituted phenyl proline derivatives.
Scientific Research Applications
cis-5-Phenyl proline hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Comparison with Similar Compounds
cis-4-Hydroxy proline: Another proline derivative with a hydroxyl group at the fourth position.
trans-4-Hydroxy proline: Similar to cis-4-Hydroxy proline but with a different spatial configuration.
cis-5-Hydroxy-L-pipecolic acid: A hydroxylated derivative of pipecolic acid with similar structural features.
Uniqueness: cis-5-Phenyl proline hydrochloride is unique due to its phenyl substitution at the fifth position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a scaffold for developing new therapeutic agents, particularly in targeting bacterial enzymes like sortase SrtA .
Properties
IUPAC Name |
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDXEOJSLEQHK-UXQCFNEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
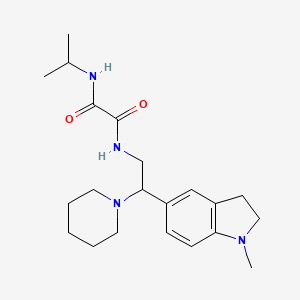
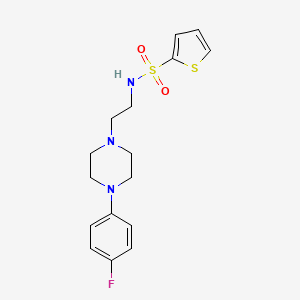
![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)
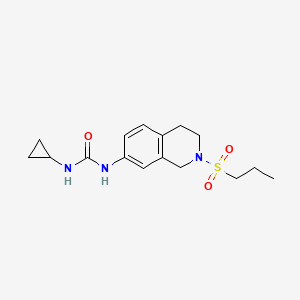
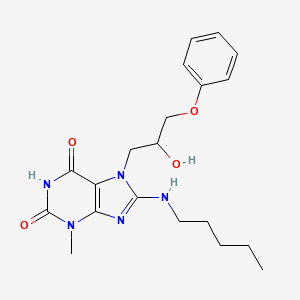
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
![7-benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2387019.png)
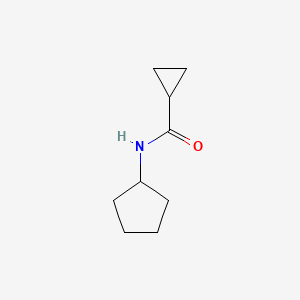
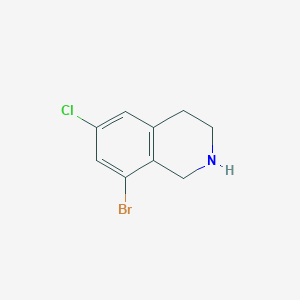
![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)
